3-Bromo-6-chloro-4-fluoro-1H-indazole

Overview

Description

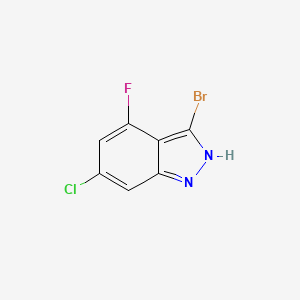

3-Bromo-6-chloro-4-fluoro-1H-indazole is a chemical compound with the molecular formula C7H3BrClFN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring .

Synthesis Analysis

The synthesis of similar indazole compounds typically involves cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . In one method, 4-Chloro-2-fluoroaniline was synthesized by chloridizing 2-fluoroaniline with NCS (N-chlorosuccinimide), then it was bromized by NBS (N-bromosuccinimide) to afford 2-bromo-4-chloro-6-fluoroaniline .Molecular Structure Analysis

Indazoles usually contain two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer . The InChI code for a similar compound, 4-bromo-6-fluoro-1H-indazole, isInChI=1S/C7H4BrFN2/c8-6-1-4(9)2-7-5(6)3-10-11-7/h1-3H,(H,10,11) . Chemical Reactions Analysis

The cyclization step in the synthesis of indazoles was previously thought to be nonfeasible, but a new mechanism involving a hydrogen bond has been proposed .Physical And Chemical Properties Analysis

The molecular weight of a similar compound, 4-Bromo-6-fluoro-1H-indazole, is 215.02 g/mol . The exact mass is 213.95419 g/mol, and the monoisotopic mass is also 213.95419 g/mol .Scientific Research Applications

HIV Protease Inhibitors

The indazole moiety, which is a core structure in 3-Bromo-6-chloro-4-fluoro-1H-indazole, has been extensively studied for its potential in creating HIV protease inhibitors . These inhibitors play a crucial role in the treatment of HIV by preventing the virus from maturing into its infectious form.

Serotonin Receptor Antagonists

Compounds containing an indazole fragment have shown promise as serotonin receptor antagonists . These antagonists can be used to treat various psychiatric and gastrointestinal disorders by blocking serotonin receptors in the brain and gut.

Aldol Reductase Inhibitors

Aldol reductase is an enzyme involved in diabetic complications, and indazole derivatives have been investigated for their inhibitory effects on this enzyme . This application has the potential to manage long-term diabetic complications.

Acetylcholinesterase Inhibitors

Indazole-based compounds are also explored for their acetylcholinesterase inhibitory activity, which is significant in treating neurodegenerative diseases like Alzheimer’s . By inhibiting this enzyme, the breakdown of acetylcholine is reduced, potentially improving cognitive function.

Anticancer Agents

The indazole ring system has been identified in compounds with antiproliferative activities against various cancer cell lines . Specifically, certain indazole carboxamides have shown the ability to inhibit cell growth in neoplastic cell lines, indicating their potential as anticancer agents.

Phosphoinositide 3-Kinase δ Inhibitors

Selective inhibition of phosphoinositide 3-kinase δ by indazole-containing compounds offers a therapeutic approach for respiratory diseases . This application is particularly relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD).

Anti-Inflammatory Agents

Indazole derivatives have been utilized for their anti-inflammatory properties . These compounds can modulate the body’s inflammatory response, making them useful in the treatment of chronic inflammatory diseases.

Antibacterial Agents

The structural motif of indazole is present in several antibacterial agents . These compounds can inhibit the growth of bacteria, providing a means to combat bacterial infections.

Mechanism of Action

Safety and Hazards

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new methods for the synthesis of these compounds and exploring their potential applications in drug development .

properties

IUPAC Name |

3-bromo-6-chloro-4-fluoro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFN2/c8-7-6-4(10)1-3(9)2-5(6)11-12-7/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUBLQWKSXFCFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646695 | |

| Record name | 3-Bromo-6-chloro-4-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-chloro-4-fluoro-1H-indazole | |

CAS RN |

1000340-85-1 | |

| Record name | 3-Bromo-6-chloro-4-fluoro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-chloro-4-fluoro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

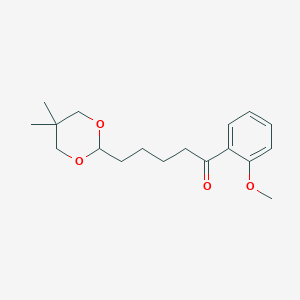

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)